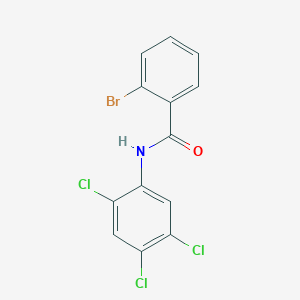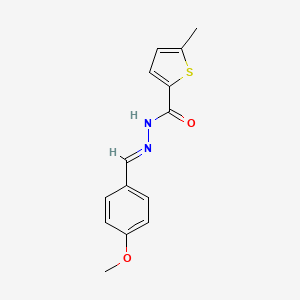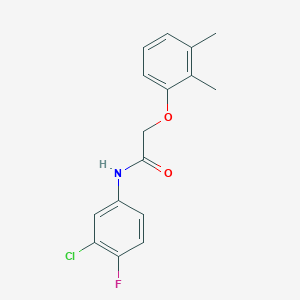
2-bromo-N-(2,4,5-trichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2,4,5-trichlorophenyl)benzamide, also known as BPTB, is a chemical compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of benzamides, which are known to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
作用機序
The mechanism of action of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways in the cells. 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the serum and tissues of animals. 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has also been found to reduce the levels of oxidative stress markers, such as MDA and ROS, in the cells. In addition, 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been shown to modulate the activity of the opioid receptors, leading to analgesic effects.
実験室実験の利点と制限
One of the advantages of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide is its potential as a therapeutic agent for various diseases, including inflammation and cancer. It has also been found to have low toxicity in animals, making it a promising candidate for further development. However, one of the limitations of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide is its poor solubility in water, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2-bromo-N-(2,4,5-trichlorophenyl)benzamide.
将来の方向性
There are several future directions for the research on 2-bromo-N-(2,4,5-trichlorophenyl)benzamide. One of the areas of interest is the development of novel formulations of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide that can improve its solubility and bioavailability. Another direction is the investigation of the potential use of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide and its effects on various signaling pathways in the cells. Finally, the potential use of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide as a diagnostic tool for the detection of cancer cells is another area of interest for future research.
合成法
The synthesis of 2-bromo-N-(2,4,5-trichlorophenyl)benzamide involves the reaction between 2,4,5-trichloroaniline and 2-bromo-benzoyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and purification.
科学的研究の応用
2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has also been found to have analgesic properties by modulating the activity of the opioid receptors. In addition, 2-bromo-N-(2,4,5-trichlorophenyl)benzamide has been investigated for its anti-cancer effects, particularly in breast cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation in these cells.
特性
IUPAC Name |
2-bromo-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO/c14-8-4-2-1-3-7(8)13(19)18-12-6-10(16)9(15)5-11(12)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBQQIDBPDILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,4,5-trichlorophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)

![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)